molecular formula C14H20N2O3 B6897073 N-(2-methoxyphenyl)-2,5-dimethylmorpholine-4-carboxamide

N-(2-methoxyphenyl)-2,5-dimethylmorpholine-4-carboxamide

Cat. No.: B6897073
M. Wt: 264.32 g/mol
InChI Key: AACDZYGZSGIKIB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2,5-dimethylmorpholine-4-carboxamide is a chemical compound with a unique structure that includes a morpholine ring substituted with a methoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2,5-dimethylmorpholine-4-carboxamide typically involves the reaction of 2,5-dimethylmorpholine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2,5-dimethylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and catalysts (palladium, platinum).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2,5-dimethylmorpholine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2,5-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)thiourea: Shares the methoxyphenyl group but has a thiourea moiety instead of the morpholine ring.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Contains a similar methoxyphenyl group but with additional substitutions on the phenyl ring.

Uniqueness

N-(2-methoxyphenyl)-2,5-dimethylmorpholine-4-carboxamide is unique due to its specific combination of a morpholine ring with a methoxyphenyl group and two methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2,5-dimethylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-9-19-11(2)8-16(10)14(17)15-12-6-4-5-7-13(12)18-3/h4-7,10-11H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACDZYGZSGIKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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